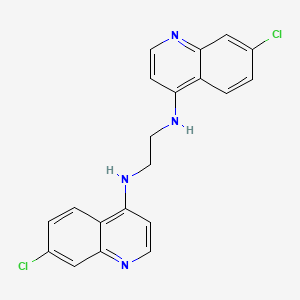
N,N'-bis(7-chloroquinolin-4-yl)ethane-1,2-diamine
Descripción general
Descripción
“N,N’-bis(7-chloroquinolin-4-yl)ethane-1,2-diamine” is a chemical compound with the empirical formula C18H10Cl2N2S2 . It is a solid substance .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of new 7-chloroquinoline derivatives has been achieved using ultrasound irradiation . The key step in the synthesis of related compounds involved the cleavage of a ferrocene–Sn bond with n-BuLi to give a lithiumferrocenide species .Molecular Structure Analysis
The molecular structure of similar compounds has been reported. For example, X-Ray crystal and molecular structures are reported for compound 4a and the related compound N - (7-chloroquinolin-4-yl)- N ′- (2-dimethylaminomethylferrocen-1-ylmethyl)-ethane-1,2-diamine (5a) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been compared to those previously reported for the preparation of the ferrocene analogues .Physical And Chemical Properties Analysis
“N,N’-bis(7-chloroquinolin-4-yl)ethane-1,2-diamine” is a solid substance . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación
Antiplasmodial Activity Against Chloroquine-Resistant Strains A series of novel bisquinoline compounds, including N,N'-bis(7-chloroquinolin-4-yl)ethane-1,2-diamine derivatives, have been synthesized and bio-evaluated for their antimalarial activity against chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. Notably, certain compounds exhibited significantly superior activity compared to chloroquine, indicating the potential of bisquinolines as new antimalarial agents active against chloroquine-resistant P. falciparum (Kondaparla et al., 2017).
AKT1 Inhibition for Cancer Therapy Research has explored the synthesis of N,N'-bis(7-chloroquinolin-4-yl)ethane-1,2-diamine derivatives as potential inhibitors of AKT1, a serine/threonine-protein kinase involved in cancer progression. Theoretical evaluations and docking analyses have shown that some derivatives exhibit promising inhibitory potency, which may have implications in preventing complications associated with cancers (Ghanei et al., 2016).
Cytotoxicity Evaluation for Cancer Treatment The cytotoxic effects of 4-aminoquinoline derivatives, including N,N'-bis(7-chloroquinolin-4-yl)ethane-1,2-diamine, on human breast tumor cell lines have been assessed. These compounds, particularly N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine, emerged as highly potent, suggesting their potential as prototypes for developing a new class of anticancer agents (Zhang et al., 2007).
Chemosensor for Zn(II) Ions A study developed a new bis Schiff-base ligand derived from 2-oxo-quinoline-3-carbaldehyde and ethylene diamine, exhibiting high selectivity toward Zn(II) ions. This compound, which involves the quinoline moiety, serves as an effective chemosensor for Zn(II), demonstrating the versatile applications of quinoline derivatives in chemical sensing (Liu et al., 2010).
Antibacterial Activity of Coordination Polymers Coordination polymers based on bis(bidentate) ligands derived from quinoline have shown promising antibacterial activity against plant pathogens. These findings highlight the potential use of such compounds in developing novel antibacterial agents (Patel & Patel, 2011).
Propiedades
IUPAC Name |
N,N'-bis(7-chloroquinolin-4-yl)ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N4/c21-13-1-3-15-17(5-7-23-19(15)11-13)25-9-10-26-18-6-8-24-20-12-14(22)2-4-16(18)20/h1-8,11-12H,9-10H2,(H,23,25)(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSXYXSMMVMVYEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1Cl)NCCNC3=C4C=CC(=CC4=NC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80278043 | |
| Record name | NSC5844 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80278043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-bis(7-chloroquinolin-4-yl)ethane-1,2-diamine | |
CAS RN |
140926-75-6 | |
| Record name | NSC5844 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80278043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



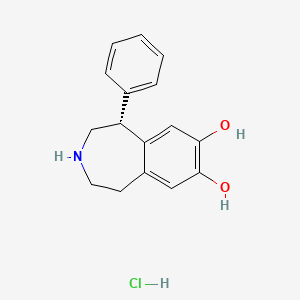
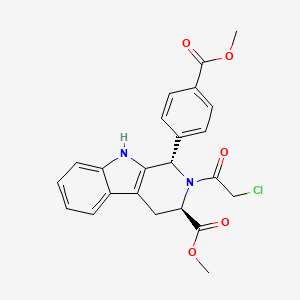
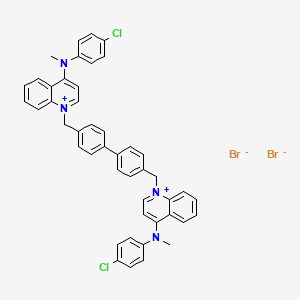
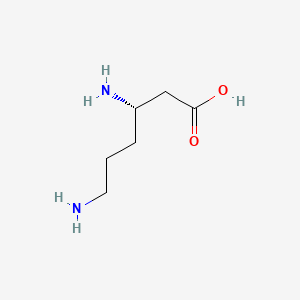
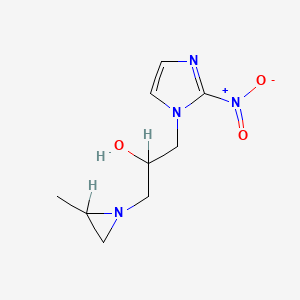
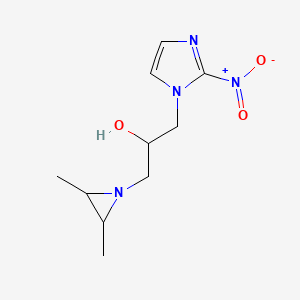
![1-(2-fluorophenyl)-3-[(3S)-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl]urea](/img/structure/B1680153.png)
![3-oxo-1,1-di(phenyl)-N-(2-piperidin-1-ylethyl)-5,6,8,8a-tetrahydro-[1,3]oxazolo[4,3-c]pyrazine-7-carboxamide](/img/structure/B1680155.png)
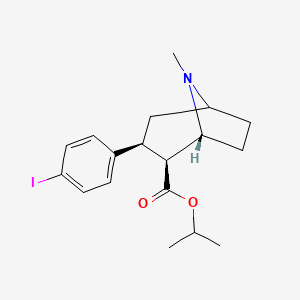
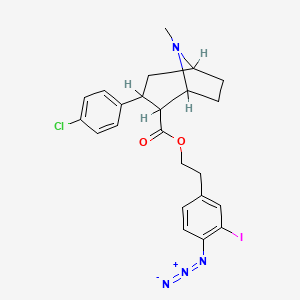
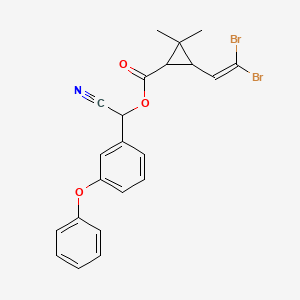
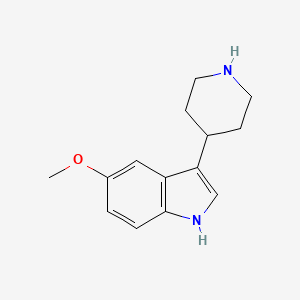
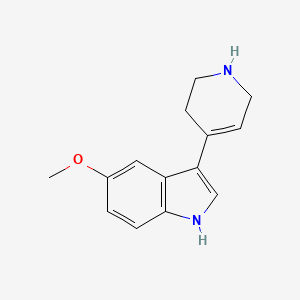
![(8S,11S,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-11-thiophen-2-yl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1680167.png)